

3-Aminobenzoic-d4 Acid certificate of analysis

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Compound of Interest

Compound Name: 3-Aminobenzoic-d4 Acid

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Technical Guide: 3-Aminobenzoic-d4 Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Aminobenzoic-d4 Acid**, a deuterated analog of 3-Aminobenzoic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing key data, experimental protocols, and a workflow for quality control. **3-Aminobenzoic-d4 acid** is commonly used as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS.^[1]

Core Data Summary

The following table summarizes the typical quantitative data for **3-Aminobenzoic-d4 Acid**, based on standard specifications for high-purity, isotopically labeled compounds.

Parameter	Specification
Chemical Formula	C ₇ H ₃ D ₄ NO ₂
Molecular Weight	141.16 g/mol [2]
Purity (by HPLC)	≥98%
Isotopic Enrichment	≥98 atom % D
Appearance	White to off-white solid
Melting Point	178-180 °C (for unlabeled)
Solubility	Soluble in DMSO and Methanol

Experimental Protocols

Detailed methodologies for the key analytical experiments used to verify the quality and purity of **3-Aminobenzoic-d4 Acid** are outlined below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chemical purity of **3-Aminobenzoic-d4 Acid** by separating it from any non-deuterated and other impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A mixed-mode column, such as a Coresep 100, is effective for separating isomers of aminobenzoic acid.[3]
- Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., ammonium formate or phosphate buffer) is typically used. The retention time can be controlled by adjusting the acetonitrile concentration and the buffer pH.[3]
- Detection: UV detection at a wavelength of 230 nm.[4]
- Sample Preparation: The sample is dissolved in a suitable solvent, such as the mobile phase, to a known concentration.

- Analysis: The sample is injected into the HPLC system, and the peak area of the **3-Aminobenzoic-d4 Acid** is compared to that of a certified reference standard to determine the purity.

Isotopic Enrichment Analysis by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and determine the isotopic enrichment of the deuterated compound.

- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Sample Introduction: The sample can be introduced directly via infusion or through an LC system.
- Analysis: The mass spectrum will show a peak corresponding to the molecular ion of **3-Aminobenzoic-d4 Acid**. The isotopic distribution of this peak is analyzed to calculate the percentage of deuterium incorporation. The mass-to-charge ratio (m/z) for the deuterated compound will be higher than that of the unlabeled compound.
- Data Interpretation: The relative intensities of the isotopic peaks are used to calculate the atom percent of deuterium.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the position of the deuterium labels.

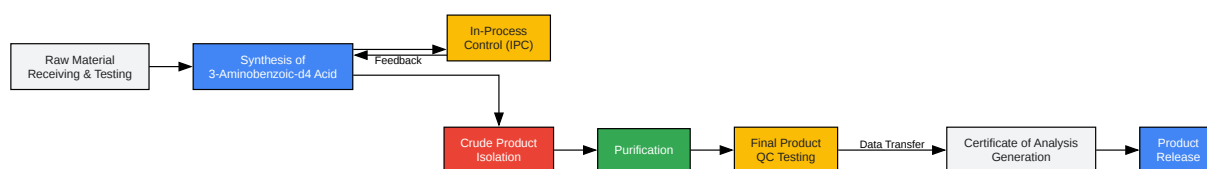
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d6.
- ^1H NMR: The proton NMR spectrum is used to confirm the absence of protons at the labeled positions. For **3-Aminobenzoic-d4 Acid**, the signals corresponding to the aromatic protons

at positions 2, 4, 5, and 6 of the benzene ring should be significantly reduced or absent.

- ^{13}C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule and can be used to confirm the overall structure.
- ^2H NMR: Deuterium NMR can be used to directly observe the deuterium signals and confirm the locations of the labels.

Quality Control Workflow

The following diagram illustrates a typical quality control workflow for the synthesis and release of **3-Aminobenzoic-d4 Acid**.



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Caption: Quality Control Workflow for **3-Aminobenzoic-d4 Acid**.

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